molecular formula C16H12ClF3N4O2 B2605973 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-12-4

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2605973
CAS No.: 861206-12-4
M. Wt: 384.74
InChI Key: BKNAITWFBVAPQW-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H12ClF3N4O2 and its molecular weight is 384.74. The purity is usually 95%.
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Biological Activity

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C19H15ClF3N5O
  • Molecular Weight : 558.264 g/mol
  • CAS Number : [Not specified in the search results]

The structure of the compound features a triazole ring fused with a pyridine and substituted aromatic groups, which contribute to its biological properties.

Triazole derivatives have been extensively studied for their pharmacological potential. The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit key enzymes involved in various biochemical pathways. For instance, they have shown inhibitory effects on:
    • Thymidylate synthase : Important for DNA synthesis.
    • Histone deacetylases (HDAC) : Implicated in cancer cell proliferation .
  • Antioxidant Activity : Some studies suggest that triazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis and inhibit cancer cell growth through multiple pathways.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity TypeTarget Cell LineIC50 (µM)Mechanism of Action
AnticancerMCF712.50Induction of apoptosis
AnticancerNCI-H46042.30Inhibition of topoisomerase II
AntioxidantHuman umbilical vein endothelial cells0.30Reduction of oxidative stress

Case Studies and Research Findings

Several studies have highlighted the potential of triazole derivatives, including our compound of interest:

  • Anticancer Efficacy : A study reported significant cytotoxicity against MCF7 and NCI-H460 cell lines, with IC50 values indicating effective concentration levels for therapeutic applications .
  • Mechanism-Based Approaches : Research indicates that hybridization with other pharmacophores enhances anticancer activity by targeting multiple pathways simultaneously . The incorporation of the triazole moiety has been linked to improved binding affinity to target proteins.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the triazole ring significantly affect biological activity. For instance, modifications to the methoxyphenyl group can enhance or diminish anticancer potency depending on the electronic and steric properties introduced .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4O2/c1-9-22-24(14-13(17)7-10(8-21-14)16(18,19)20)15(25)23(9)11-3-5-12(26-2)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNAITWFBVAPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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